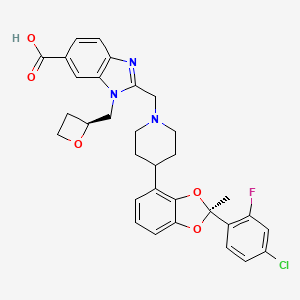
GLP-1 receptor agonist 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 9 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose homeostasis by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood sugar levels and promote weight loss .
Méthodes De Préparation
The synthesis of glucagon-like peptide-1 receptor agonist 9 involves several steps, including peptide synthesis and purification. Common methods for synthesizing glucagon-like peptide-1 receptor agonists include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods involve the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This process includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and formulation .
Analyse Des Réactions Chimiques
Glucagon-like peptide-1 receptor agonist 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 9 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose homeostasis and its effects on various tissues .
In medicine, glucagon-like peptide-1 receptor agonist 9 is used to develop treatments for type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events . Additionally, it is being explored for its potential in treating other conditions, such as non-alcoholic fatty liver disease and polycystic ovary syndrome .
Mécanisme D'action
Glucagon-like peptide-1 receptor agonist 9 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
These effects include enhancing insulin secretion, inhibiting glucagon release, slowing gastric emptying, and promoting satiety. By improving glucose homeostasis and reducing food intake, glucagon-like peptide-1 receptor agonist 9 helps manage blood sugar levels and body weight in individuals with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Glucagon-like peptide-1 receptor agonist 9 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. These compounds share a common mechanism of action but differ in their pharmacokinetic properties, such as half-life and route of administration .
For example, exenatide is administered twice daily, while liraglutide and semaglutide are administered once daily and once weekly, respectively . Glucagon-like peptide-1 receptor agonist 9 may offer unique advantages in terms of efficacy, safety, and patient compliance compared to these other compounds .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Lixisenatide
- Tirzepatide
Propriétés
Formule moléculaire |
C32H31ClFN3O5 |
|---|---|
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
Clé InChI |
PVJIBTUECCAKKZ-ICACTRECSA-N |
SMILES isomérique |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
SMILES canonique |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















